Phenol, 4-(6-pentyl-2-quinolinyl)-
Description
Phenol, 4-(6-pentyl-2-quinolinyl)-, is a synthetic organic compound featuring a phenol core substituted at the para position with a quinoline moiety. The quinoline ring is further functionalized with a pentyl group at its 6-position (Figure 1). This structure combines the aromatic and acidic properties of phenol with the electron-rich quinoline system, which is known for its role in medicinal chemistry and material science.
Characterization typically employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Properties
CAS No. |
869885-36-9 |
|---|---|
Molecular Formula |
C20H21NO |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
4-(6-pentylquinolin-2-yl)phenol |
InChI |
InChI=1S/C20H21NO/c1-2-3-4-5-15-6-12-20-17(14-15)9-13-19(21-20)16-7-10-18(22)11-8-16/h6-14,22H,2-5H2,1H3 |
InChI Key |
HWXXHVUQSAILOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(C=C1)N=C(C=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(6-pentyl-2-quinolinyl)- typically involves the nucleophilic aromatic substitution reaction. This reaction is carried out by treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of Phenol, 4-(6-pentyl-2-quinolinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to maximize efficiency and minimize waste. The final product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(6-pentyl-2-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group results in the formation of quinones, while reduction of the quinoline ring yields dihydroquinoline derivatives.
Scientific Research Applications
Phenol, 4-(6-pentyl-2-quinolinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Phenol, 4-(6-pentyl-2-quinolinyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways involved vary depending on the specific application and context.
Comparison with Similar Compounds
Key Properties :
- The quinoline-phenol framework may exhibit fluorescence or coordination properties due to aromatic conjugation and the hydroxyl group’s hydrogen-bonding capability.
Comparison with Similar Compounds
The compound is compared below with structurally related quinoline-phenol derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects on Alkyl Chain Length
Discussion: The pentyl chain in the target compound increases hydrophobic interactions compared to shorter alkyl chains (e.g., ethyl in 6-ethyl-2-phenyl-4-quinolinol). This difference may influence bioavailability in drug design or aggregation behavior in material applications .
Halogen-Substituted Quinoline Derivatives
Discussion :
Halogenation (Br, Cl, F) at the phenyl ring () introduces steric and electronic modifications. For example, fluorine’s electronegativity may enhance metabolic stability, whereas bromine’s larger atomic radius could facilitate halogen bonding in crystal engineering .
Methoxy vs. Alkyl Substituents
Discussion: The methoxy group in 4-(2-quinolinylmethoxy)phenol introduces a flexible ether linkage, which may improve solubility in polar solvents compared to the rigid pentyl chain in the target compound .
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